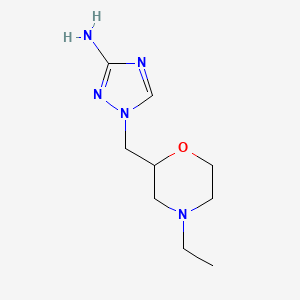

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine

Beschreibung

Eigenschaften

Molekularformel |

C9H17N5O |

|---|---|

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

1-[(4-ethylmorpholin-2-yl)methyl]-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C9H17N5O/c1-2-13-3-4-15-8(5-13)6-14-7-11-9(10)12-14/h7-8H,2-6H2,1H3,(H2,10,12) |

InChI-Schlüssel |

VSVHAAGIDGCXAA-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCOC(C1)CN2C=NC(=N2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,4-triazol-3-amine typically involves:

- Preparation of the ethyl-substituted morpholine intermediate.

- Functionalization of the morpholine to introduce a suitable leaving group or reactive handle.

- Coupling or condensation with a 1,2,4-triazol-3-amine derivative to form the target compound.

Preparation of the 4-Ethylmorpholine Intermediate

Based on related morpholine derivative syntheses, the preparation of ethyl-substituted morpholine can be achieved by:

- Reacting morpholine with ethyl chloroacetate in the presence of a base such as triethylamine and an aprotic solvent like benzene to yield morpholin-N-ethyl acetate.

- Subsequent reaction with hydrazine hydrate in ethanol converts this intermediate to morpholin-N-ethyl acetohydrazide.

This sequence is supported by the synthesis of morpholine derivatives reported in the literature, where ethyl chloroacetate and morpholine are key starting materials.

Synthesis of the 1,2,4-Triazol-3-amine Moiety

The 1,2,4-triazol-3-amine core can be prepared via:

- Starting from 1,2,4-triazole, methylation using chloromethane in the presence of potassium hydroxide and ethanol under reflux conditions to yield 1-methyl-1H-1,2,4-triazole.

- Further functionalization by lithiation (using n-butyllithium or LDA) followed by reaction with electrophiles such as dibromomethane or trimethylchlorosilane to introduce substituents at the 5-position.

- Carboxylation with carbon dioxide to obtain 3-carboxylic acid derivatives, which can be converted to the corresponding amines.

Coupling of Morpholine and Triazole Units

The key step involves linking the morpholine derivative to the triazol-3-amine via a methylene bridge at the 2-position of morpholine. This can be achieved through:

- Reaction of the morpholine intermediate bearing an appropriate leaving group (e.g., halomethyl group) with 1H-1,2,4-triazol-3-amine under nucleophilic substitution conditions.

- Alternatively, condensation reactions involving formaldehyde and secondary amines with 1,2,4-triazole derivatives have been reported to yield triazole-morpholine conjugates.

Representative Preparation Method (Literature-Based)

Analytical and Characterization Data

The synthesized compound is typically characterized by:

- Infrared (IR) Spectroscopy: Identification of characteristic functional groups such as NH2 (amine), C-N (triazole), and morpholine ring vibrations.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR shows signals corresponding to morpholine protons, ethyl substituent, and triazole ring protons.

- ^13C NMR confirms the carbon framework including the methylene bridge linking morpholine and triazole.

- Mass Spectrometry (MS): Confirms molecular ion peak consistent with the molecular weight of the compound.

- Elemental Analysis: To verify purity and composition.

Summary Table of Key Reaction Parameters

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Benzene, DMF | Depending on step |

| Catalyst/Base | Triethylamine, Potassium hydroxide, NaOH | Used for esterification and cyclization |

| Temperature | Reflux (70–110 °C) | Typical for esterification and hydrazide formation |

| Reaction Time | 2–24 hours | Varies by step |

| Purification | Column chromatography, recrystallization | To isolate pure compound |

Analyse Chemischer Reaktionen

Types of Reactions

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical data for 1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,4-triazol-3-amine and related compounds:

Key Observations :

- Morpholine vs. Alkyl/Aryl Substituents : The target compound’s 4-ethylmorpholine group likely improves water solubility compared to purely alkyl (e.g., 2-ethylhexyl) or aromatic substituents. Morpholine’s oxygen atom can participate in hydrogen bonding, a feature absent in analogs like 1-(2-ethylhexyl)-1H-1,2,4-triazol-3-amine .

Biologische Aktivität

1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,4-triazol-3-amine (CAS 1523098-67-0) is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities. These include antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. The triazole ring system is crucial for the interaction with biological targets, influencing both efficacy and selectivity.

Pharmacological Properties

Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. For instance, compounds containing the triazole moiety have been shown to exhibit potent antifungal activity against various fungal strains. In vitro studies indicate that this compound may demonstrate similar efficacy as established antifungal agents like fluconazole and itraconazole .

Antibacterial Activity : The compound's potential as an antibacterial agent is supported by studies indicating that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Research has shown that modifications to the triazole structure can enhance antibacterial activity against resistant strains .

Anticancer Activity : Recent studies have highlighted the anticancer potential of triazole derivatives. For example, mercapto-substituted triazoles have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors affecting its pharmacological profile include:

- Substituents on the Triazole Ring : The presence and nature of substituents on the triazole ring significantly impact its activity. For instance, electron-donating groups can enhance antibacterial properties while certain hydrophobic groups may improve antifungal efficacy .

- Alkyl Chain Length : Variations in alkyl chain length attached to the nitrogen atoms in the triazole ring can alter solubility and bioavailability. Longer chains may enhance lipophilicity but could also reduce activity due to steric hindrance .

Case Studies

Several studies have explored the biological activities of similar triazole compounds:

- Antifungal Efficacy : A study demonstrated that a series of triazole derivatives exhibited EC50 values ranging from 0.0087 to 0.0309 g/L against Gibberella species. Such findings suggest that structural analogs of this compound could possess comparable or superior antifungal activity .

- Antibacterial Activity Against MRSA : Research indicated that certain triazole-thiadiazole hybrids displayed MIC values significantly lower than traditional antibiotics like vancomycin against methicillin-resistant Staphylococcus aureus (MRSA). This underscores the potential of modifying the triazole structure to combat resistant bacterial strains .

- Cytotoxicity Assessment : In vitro tests revealed that specific derivatives exhibited high cytotoxicity against cancer cell lines with IC50 values in low micromolar ranges. These findings highlight the promise of 1H-triazoles in cancer therapy .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify substituent positions on the triazole and morpholine rings. For instance, the ethyl group on morpholine appears as a triplet (δ ~1.2 ppm) and quartet (δ ~3.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 252.26) and detects fragmentation patterns .

- X-ray Diffraction (XRD) : Resolves tautomeric ambiguities by revealing planar triazole rings and dihedral angles between aromatic systems .

How can researchers evaluate the biological activity of this compound, and what assays are suitable for mechanistic studies?

Q. Advanced

- In vitro assays : Screen for antimicrobial or anticancer activity using minimum inhibitory concentration (MIC) tests or cell viability assays (e.g., MTT assay) .

- Mechanistic studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify binding affinities to target enzymes (e.g., kinases). Molecular docking predicts interactions with active sites, guided by crystallographic data from related triazole-morpholine hybrids .

What reaction mechanisms underlie the compound’s participation in cycloaddition or substitution reactions?

Q. Advanced

- Click Chemistry : The triazole ring forms via copper-catalyzed azide-alkyne cycloaddition (CuAAC), producing 1,4-disubstituted triazoles. Density Functional Theory (DFT) calculations model transition states and regioselectivity .

- Nucleophilic Substitution : The morpholinylmethyl group undergoes SN2 reactions with electrophiles (e.g., alkyl halides), influenced by steric hindrance and solvent polarity .

How should researchers address contradictions in reported spectral data or biological activity across studies?

Q. Advanced

- Cross-validation : Compare NMR chemical shifts and XRD data with crystallographic databases (e.g., Cambridge Structural Database) to resolve tautomeric discrepancies .

- Dose-response curves : Replicate biological assays under standardized conditions (pH, temperature) to isolate confounding variables. Meta-analyses of IC values across studies can identify outliers .

What methodologies are recommended for separating enantiomers or diastereomers of this compound?

Q. Advanced

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with supercritical fluid chromatography (SFC) for high-resolution separation .

- Crystallization-induced resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate enantiopure fractions .

How does the compound’s stability vary under different pH, temperature, or solvent conditions?

Q. Advanced

- Accelerated degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–60°C. Monitor degradation products via HPLC-MS .

- Solvent stability : Polar aprotic solvents (e.g., DMSO) enhance stability compared to protic solvents (e.g., water), as measured by half-life calculations .

What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced

- Analog synthesis : Modify the ethylmorpholinyl or triazolamine groups via alkylation, acylation, or halogenation. For example, replacing ethyl with fluorinated alkyl chains alters lipophilicity and bioactivity .

- QSAR modeling : Use computational tools (e.g., CoMFA, molecular dynamics) to correlate substituent electronic parameters (Hammett σ) with biological potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.